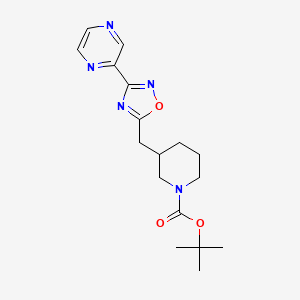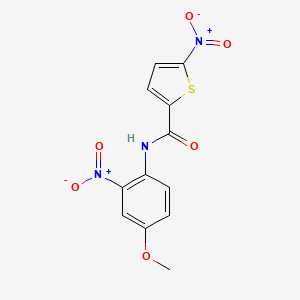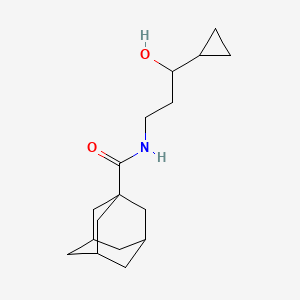![molecular formula C13H15N3O2 B2928038 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1210270-13-5](/img/structure/B2928038.png)
2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Similar compounds have been known to targetreceptor tyrosine kinases (TK) , which play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like tk) and inhibit their activity . This inhibition could lead to a decrease in the signaling pathways that are overactive in certain conditions, such as cancer .
Biochemical Pathways
This pathway is involved in cell survival, growth, and proliferation, and its inhibition could lead to the suppression of these processes .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well-absorbed
Result of Action
Based on the potential inhibition of tk and downstream pathways, it can be inferred that this compound may lead to a decrease in cell growth and proliferation . This could potentially be beneficial in conditions where these processes are overactive, such as in cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the reaction of 4-(1H-pyrazol-3-yl)aniline with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then subjected to further reactions to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with potential neurotoxic effects.
Imidazole Derivatives: Compounds with a similar heterocyclic structure, known for their broad range of biological activities.
Uniqueness: 2-Ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to its specific structural features and the presence of an ethoxy group, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBNPVYLABIZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2927955.png)

![ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate](/img/structure/B2927960.png)

![3-[3-(benzyloxy)pyridin-2-yl]-1-cyclohexylurea](/img/structure/B2927962.png)
![2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2927964.png)
![N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2927965.png)
![7-(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2927966.png)
![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)
![(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2927971.png)
![1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2927973.png)
![1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2927975.png)


